molecular formula C15H22O3S2 B14377980 benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-74-1

benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol

Cat. No.: B14377980
CAS No.: 88122-74-1
M. Wt: 314.5 g/mol
InChI Key: CXZYHOBMSQPPSL-SCLLHFNJSA-N
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Description

Benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol is a complex organic compound that combines the structural elements of benzoic acid and a dithiolan ring. This compound is characterized by its unique molecular structure, which includes a benzene ring with a carboxyl group (benzoic acid) and a dithiolan ring with a butyl substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol typically involves multi-step organic reactions. One common method is the reaction of benzoic acid with a dithiolan derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including the use of reactors and continuous flow systems. The process may be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Nitrobenzoic acid derivatives, bromobenzoic acid derivatives, and sulfonic acid derivatives.

Scientific Research Applications

Benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Redox Reactions: Participating in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Dithiolan Derivatives: Compounds containing a dithiolan ring, known for their sulfur-containing functional groups.

    Butyl Substituted Compounds: Organic molecules with butyl groups, often used in various chemical applications.

Uniqueness

Benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of benzoic acid and dithiolan ring structures. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88122-74-1

Molecular Formula

C15H22O3S2

Molecular Weight

314.5 g/mol

IUPAC Name

benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol

InChI

InChI=1S/C8H16OS2.C7H6O2/c1-2-3-4-8-10-6-7(5-9)11-8;8-7(9)6-4-2-1-3-5-6/h7-9H,2-6H2,1H3;1-5H,(H,8,9)/t7-,8-;/m1./s1

InChI Key

CXZYHOBMSQPPSL-SCLLHFNJSA-N

Isomeric SMILES

CCCC[C@@H]1SC[C@H](S1)CO.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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